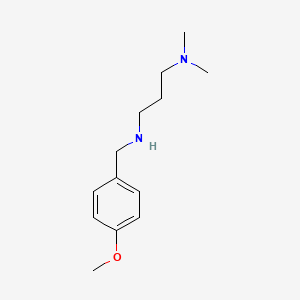
N'-(4-甲氧基苄基)-N,N-二甲基丙烷-1,3-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound characterized by the presence of a 4-methoxybenzyl group attached to a propane-1,3-diamine backbone
科学研究应用
N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
- Its primary targets include:
- QTC-4-MeOBnE modulates its targets, leading to specific effects:
- QTC-4-MeOBnE impacts:
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- N-(4-Methoxybenzyl)-N-methylamine
- N-(4-Methoxybenzyl)-N,N-dimethylamine
- N-(4-Methoxybenzyl)-N,N-diethylamine
Comparison: N’-(4-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
生物活性
N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
- Structure : The compound features a 4-methoxybenzyl group attached to a propane-1,3-diamine backbone, which is significant for its biological activity.
Synthesis
The synthesis of N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion. Advanced methods such as continuous flow reactors can optimize production efficiency by allowing better control over reaction parameters.
Antimicrobial and Anticancer Properties
Research indicates that N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibits notable antimicrobial and anticancer properties. In various studies, the compound has been evaluated for its cytotoxic effects against different cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has been tested against several cancer cell lines, demonstrating potential antiproliferative activity. Its effectiveness is attributed to its ability to interfere with cellular processes essential for cancer cell survival.
- Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its structure allows it to act as a ligand in biochemical assays, suggesting interactions with various biological targets .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
- The compound was also tested against prostate cancer cells (PC-3), where it exhibited an IC50 value of approximately 30 µM, indicating moderate potency.
-
Antimicrobial Activity :
- In another study assessing antimicrobial properties, N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | C13H22N2O | Moderate | Effective |
| 4-Methoxybenzylamine | C9H13N | Low | Moderate |
| Benzyl-N,N-dimethylpropane-1,3-diamine | C12H20N2 | Low | Low |
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUMPOVXIWSMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














